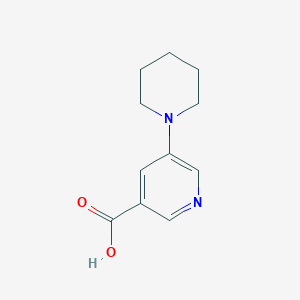

5-(Piperidin-1-yl)nicotinic acid

CAS No.: 878742-33-7

Cat. No.: VC2514456

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878742-33-7 |

|---|---|

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 5-piperidin-1-ylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H14N2O2/c14-11(15)9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2,(H,14,15) |

| Standard InChI Key | UWDWYCKLOPCIOM-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=CN=CC(=C2)C(=O)O |

| Canonical SMILES | C1CCN(CC1)C2=CN=CC(=C2)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Features

5-(Piperidin-1-yl)nicotinic acid features a pyridine ring with a carboxylic acid group at the 3-position and a piperidine ring attached at the 5-position. This arrangement creates a molecule with multiple functional sites:

-

A basic nitrogen in the pyridine ring

-

A basic tertiary amine within the piperidine ring

-

An acidic carboxylic group at position 3 of the pyridine

Physicochemical Properties

Based on the properties of similar compounds, we can infer the following physicochemical characteristics for 5-(Piperidin-1-yl)nicotinic acid:

| Property | Predicted Characteristic |

|---|---|

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | Approximately 206.24 g/mol |

| Physical State | Likely a crystalline solid at room temperature |

| Solubility | Potentially soluble in polar organic solvents; limited water solubility in neutral form; increased water solubility in acidic or basic conditions |

| Acid-Base Properties | Amphoteric due to the presence of both acidic (carboxylic) and basic (piperidine) groups |

| Hydrogen Bonding | Multiple hydrogen bond acceptor sites (pyridine nitrogen, piperidine nitrogen, carboxyl oxygen atoms) and donor site (carboxylic acid) |

Like other pyridine derivatives, 5-(Piperidin-1-yl)nicotinic acid may exist in tautomeric forms and could potentially be isolated in optically active or racemic forms depending on synthesis methods .

Synthesis Approaches

Nucleophilic Aromatic Substitution

A likely synthetic route would involve nucleophilic aromatic substitution between a 5-halogenated nicotinic acid (typically 5-bromonicotinic acid or 5-chloronicotinic acid) and piperidine. This reaction typically requires:

-

Elevated temperatures

-

Potential use of catalysts (copper or palladium-based)

-

Basic conditions to neutralize the hydrogen halide byproduct

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, represent another potential synthetic approach:

-

Reaction between 5-bromonicotinic acid and piperidine

-

Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

-

Suitable ligand (e.g., BINAP, XPhos)

-

Base (e.g., Cs2CO3, t-BuONa)

-

Anhydrous conditions in an appropriate solvent

Functionalization of Pre-existing Scaffolds

Similar to the synthesis described for related compounds, the target molecule could be synthesized through the functionalization of pre-existing scaffolds:

-

Starting with appropriate pyridine derivatives

-

Sequential introduction of functional groups

-

Protection-deprotection strategies for the carboxylic acid if needed

Purification and Characterization

Based on approaches used for related compounds, purification and characterization of 5-(Piperidin-1-yl)nicotinic acid would likely involve:

-

Recrystallization from appropriate solvents

-

Column chromatography

-

Characterization by NMR spectroscopy (1H and 13C)

-

Infrared spectroscopy to confirm functional groups

-

Mass spectrometry for molecular weight confirmation

-

Elemental analysis

Similar compounds have been characterized using 1H-NMR, with distinctive signals for the pyridine protons, the methylene protons of the piperidine ring, and the exchangeable proton of the carboxylic acid group .

Biological and Pharmacological Properties

Antimicrobial Activity

Related nicotinic acid derivatives have demonstrated significant antimicrobial properties. For instance, 6-phenylnicotinohydrazide derivatives have shown activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values as low as 3.90 μg/mL . The presence of the piperidine moiety in 5-(Piperidin-1-yl)nicotinic acid might confer similar antimicrobial potential.

Receptor Interactions

Structurally related pyridine analogues have been identified as potent and selective P2Y12 receptor antagonists . The P2Y12 receptor is an important target in antiplatelet therapy. The structural similarity suggests that 5-(Piperidin-1-yl)nicotinic acid might have affinity for certain receptors, potentially including P2Y12 or other related receptors.

Structure-Activity Relationships

The biological activity of 5-(Piperidin-1-yl)nicotinic acid would likely be influenced by key structural features:

Studies of related compounds suggest that incorporation of specific substituents (such as chloro or methoxy groups) can significantly enhance antimicrobial activity , indicating that similar modifications to 5-(Piperidin-1-yl)nicotinic acid might yield derivatives with enhanced biological properties.

Research Applications

Drug Development Scaffold

The dual functionality of 5-(Piperidin-1-yl)nicotinic acid makes it a potentially valuable scaffold for medicinal chemistry:

-

The carboxylic acid group provides a handle for further functionalization through amide or ester formation

-

The piperidine ring offers a site for additional substitution

-

The pyridine core provides rigidity and potential for specific targeting

Antimicrobial Development

Given the reported antimicrobial activities of related nicotinic acid derivatives, 5-(Piperidin-1-yl)nicotinic acid could serve as a starting point for developing new antimicrobial agents, particularly against resistant strains .

Receptor Modulators

The structural similarities with known receptor ligands suggest potential applications in developing drugs targeting specific receptors, particularly those involved in neurological or cardiovascular functions .

Building Block for Complex Molecules

5-(Piperidin-1-yl)nicotinic acid can serve as an advanced intermediate in the synthesis of more complex molecules with potential biological activities, including:

-

Extended heterocyclic systems

-

Peptide-like conjugates

-

Labeled compounds for biochemical studies

Functionalized Materials

The functional groups present in 5-(Piperidin-1-yl)nicotinic acid could allow for incorporation into polymeric materials or surface modifications, potentially creating biomaterials with specific properties.

Comparative Analysis

Comparison with Structurally Related Compounds

The following table compares 5-(Piperidin-1-yl)nicotinic acid with structurally related compounds described in the literature:

Structure-Property Relationships

Analysis of the available data suggests several structure-property relationships relevant to 5-(Piperidin-1-yl)nicotinic acid:

-

The position of the carboxylic acid group on the pyridine ring significantly influences the compound's acidity and hydrogen bonding capabilities, which in turn affects biological activity .

-

The position of nitrogen-containing substituents (like piperidine) on the pyridine ring affects electron distribution, potentially altering binding affinity to biological targets .

-

The introduction of lipophilic groups (such as chloro or methoxy substituents) to similar scaffolds has been shown to enhance antimicrobial activity, suggesting potential modification strategies for 5-(Piperidin-1-yl)nicotinic acid .

-

The presence of the basic piperidine nitrogen likely contributes to solubility in acidic environments and may facilitate interactions with acidic binding sites in biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume